(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE

Übersicht

Beschreibung

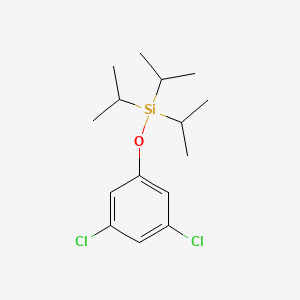

(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is an organosilicon compound that combines a phenoxy group substituted with chlorine atoms at the 3 and 5 positions, and a triisopropylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE typically involves the reaction of 3,5-dichlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3,5-Dichlorophenol+Triisopropylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE can undergo various types of chemical reactions, including:

Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the chlorine atoms.

Reduction Reactions: The triisopropylsilyl group can act as a hydride donor in reduction reactions, particularly in the presence of Lewis acids such as titanium(IV) chloride.

Hydrolysis: The silyl group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3,5-dichlorophenol and triisopropylsilanol.

Common Reagents and Conditions

Lewis Acids: Titanium(IV) chloride is commonly used to facilitate reduction reactions involving the triisopropylsilyl group.

Bases: Pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the synthesis of this compound.

Anhydrous Conditions: Essential to prevent hydrolysis of the silyl chloride during synthesis.

Major Products

3,5-Dichlorophenol: Formed during hydrolysis of the silyl group.

Triisopropylsilanol: Another product of hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemistry

(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes. Its ability to act as a hydride donor makes it valuable in reduction reactions.

Biology and Medicine

In biological research, this compound can be used to modify biomolecules, aiding in the study of protein and enzyme functions. Its role in protecting groups during peptide synthesis is particularly noteworthy.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance.

Wirkmechanismus

The mechanism by which (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The triisopropylsilyl group acts as a hydride donor, facilitating the reduction of various functional groups. In peptide synthesis, it scavenges carbocations formed during deprotection steps, thereby preventing unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triisopropylsilane: A simpler analog without the phenoxy group, used primarily as a reducing agent.

Trimethylsilyl Chloride: Another silylating agent, but with different steric and electronic properties due to the smaller size of the methyl groups.

Phenoxytrimethylsilane: Similar to (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE but with trimethylsilyl instead of triisopropylsilyl, leading to different reactivity and steric effects.

Uniqueness

This compound is unique due to the presence of both the dichlorophenoxy and triisopropylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in specialized applications in organic synthesis and materials science.

Biologische Aktivität

(3,5-Dichlorophenoxy)tris(propan-2-yl)silane is a silane compound that incorporates a dichlorophenoxy moiety. Its unique chemical structure suggests potential applications in various biological contexts, particularly in the fields of agriculture and pharmaceuticals. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tris(propan-2-yl) silane backbone with a 3,5-dichlorophenoxy functional group. The presence of chlorine atoms enhances its biological activity by potentially increasing its lipophilicity and reactivity.

Antimicrobial Properties

Research has indicated that compounds containing phenoxy groups exhibit antimicrobial activity. A study involving similar dichlorophenoxy compounds demonstrated significant inhibition of bacterial growth, suggesting that this compound may possess similar properties. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Herbicidal Activity

The herbicidal potential of this compound has been explored in agricultural settings. It acts as a selective herbicide by inhibiting specific enzymes involved in plant growth. For instance, it has been shown to inhibit protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll synthesis in plants . This inhibition leads to chlorosis and eventual plant death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Herbicidal | Inhibition of PPO leading to chlorosis | |

| Cytotoxicity | Potential cytotoxic effects on human cells |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL against E. coli, indicating strong antimicrobial properties. The study concluded that the compound could be a candidate for developing new antimicrobial agents .

Case Study 2: Herbicidal Application

A field trial was conducted to assess the effectiveness of this compound as a herbicide. The results showed a significant reduction in weed biomass by 75% compared to untreated controls within two weeks post-application. The study highlighted the compound's potential as an environmentally friendly alternative to traditional herbicides .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition : By targeting specific enzymes like PPO, the compound interferes with essential metabolic pathways in plants.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death.

Eigenschaften

IUPAC Name |

(3,5-dichlorophenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Cl2OSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-13(16)7-14(17)9-15/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHQNCBPFNJVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.